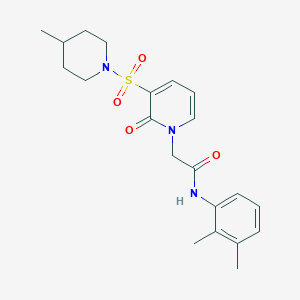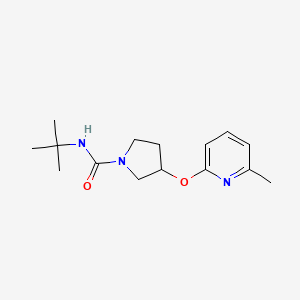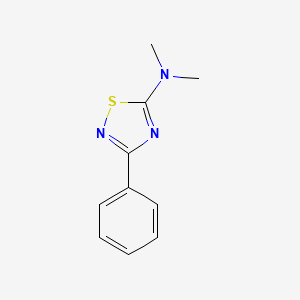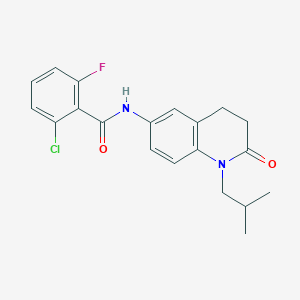
2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid
Overview
Description
2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid is a chemical compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are cyclic compounds that have significant importance in organic chemistry due to their presence in numerous natural products and pharmaceuticals. The compound is a derivative of tetrahydropyran with methyl groups at the 2 and 6 positions and a carboxylic acid functionality at the 4 position.
Synthesis Analysis
The synthesis of tetrahydropyran derivatives can be complex due to the need for diastereoselective methods that control the stereochemistry of the newly formed chiral centers. The paper titled "A diastereoselective route to 2,6-syn-disubstituted tetrahydropyrans: synthesis of the civet compound (+)-2-((2S,6S)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid" describes a diastereoselective synthesis of 2,6-syn-disubstituted tetrahydropyrans. This method utilizes the epimerization of furanyl-ether chiral centers under acidic conditions to achieve the desired stereochemistry. The methodology was successfully applied to synthesize a component of the African civet cat's glandular marking secretion, which is structurally related to this compound.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tetrahydropyran ring—a six-membered ring containing five carbon atoms and one oxygen atom. The methyl groups at the 2 and 6 positions make the molecule more sterically hindered, which can influence its reactivity and physical properties. The carboxylic acid group at the 4 position introduces acidity and the potential for hydrogen bonding, which can affect the compound's solubility and reactivity.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of this compound, the synthesis and reactivity of related tetrahydropyran derivatives can provide insights. For example, the selective reduction of pyran derivatives is discussed in the paper "Pyrones VII. An Efficient Preparation and the Selective Reduction of Methyl 2,6-Dimethyl-4H-Pyran-4-one-3-Carboxylate" . This paper demonstrates the high-yield synthesis of a pyran derivative and its subsequent reduction. Such reactions are relevant for modifying the functional groups of tetrahydropyran derivatives and can be applied to the synthesis of various analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. The presence of methyl groups likely increases the hydrophobic character of the molecule, while the carboxylic acid group contributes to its acidity and potential for forming hydrogen bonds. These properties would influence the compound's solubility in different solvents, boiling and melting points, and its reactivity towards nucleophiles and electrophiles. The stereochemistry of the molecule is also crucial, as it can affect the compound's optical properties and interactions with biological targets.
Scientific Research Applications
Coordination Compounds and Luminescent Properties
Reactions involving tetrazole-containing carboxylic acids and 4,4′-bipyridine with ZnCl2·6H2O have led to the synthesis of new zinc coordination compounds. These compounds demonstrate interesting structural characteristics and luminescent properties, suggesting potential applications in materials science and luminescent materials research (Zou et al., 2014).
Synthesis of Derivatives with Tetrahydropyran Rings
A study has explored the preparation of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. This research highlights the versatility of tetrahydropyran derivatives in organic synthesis, potentially applicable in developing novel organic compounds (Hanzawa et al., 2012).
X-ray Diffraction Analysis
An X-ray diffraction analysis of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid revealed the molecule's structure and provided insights into its stereochemistry. Such studies are crucial for understanding the chemical and physical properties of compounds, aiding in the development of materials and pharmaceuticals (Kovalskyi et al., 2011).
Acid Corrosion Inhibition
Research on pyran derivatives for acid corrosion mitigation in mild steel has demonstrated the potential of these compounds, including pyran carboxylates, as effective corrosion inhibitors. This application is significant in industrial processes and materials preservation, showcasing the compound's utility beyond its basic chemical interest (Saranya et al., 2020).
properties
IUPAC Name |
2,2,6,6-tetramethyloxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(2)5-7(8(11)12)6-10(3,4)13-9/h7H,5-6H2,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFVEPKQZXHQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[3-(6-aminopyridin-2-YL)propyl]carbamate](/img/structure/B2538939.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2538940.png)
![N-(2-methylpropyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2538942.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2538944.png)
![5-(furan-2-yl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2538946.png)




![3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2538956.png)
![N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2538957.png)

